molecular formula C12H11FN2O B6424079 4-(3-fluorophenoxy)-2,6-dimethylpyrimidine CAS No. 2640935-61-9

4-(3-fluorophenoxy)-2,6-dimethylpyrimidine

Cat. No.: B6424079
CAS No.: 2640935-61-9
M. Wt: 218.23 g/mol
InChI Key: KOMXYZCGACDACI-UHFFFAOYSA-N
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Description

4-(3-Fluorophenoxy)-2,6-dimethylpyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and agriculture. The presence of a fluorophenoxy group in this compound enhances its chemical properties, making it a valuable molecule for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluorophenoxy)-2,6-dimethylpyrimidine typically involves the reaction of 3-fluorophenol with 2,6-dimethylpyrimidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to increase yield and reduce costs. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more environmentally friendly reagents and solvents is also a key consideration in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenoxy)-2,6-dimethylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-(3-Fluorophenoxy)-2,6-dimethylpyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3-fluorophenoxy)-2,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Phenoxy-4-(3-trifluoromethylphenyl)pyridazine: Known for its herbicidal activity.

    4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide: Used as an intermediate in the synthesis of pharmaceuticals.

Uniqueness

4-(3-Fluorophenoxy)-2,6-dimethylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorophenoxy and dimethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

4-(3-Fluorophenoxy)-2,6-dimethylpyrimidine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Receptor Interaction : Similar compounds have shown interactions with various receptors, including those involved in pain modulation and inflammation.
  • Enzyme Inhibition : The compound may inhibit specific enzymes, potentially affecting metabolic pathways related to inflammation or cancer progression.

Target Activities

Research indicates that compounds with similar structures exhibit the following activities:

  • Anti-inflammatory Effects : Potential inhibition of pro-inflammatory cytokines.
  • Anticancer Properties : Some studies suggest that pyrimidine derivatives can inhibit tumor growth.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the activity of certain kinases involved in inflammatory pathways. For instance, compounds structurally related to it have shown effectiveness against p38 MAP kinase, a target for anti-inflammatory drugs .

CompoundActivity TypeTargetReference
This compoundAnti-inflammatoryp38 MAP kinase
Similar PyrimidinesAnticancerVarious cancer pathways

In Vivo Studies

While specific in vivo data on this compound is limited, analogs have been tested in models for arthritis and cancer. These studies indicate potential therapeutic benefits but also highlight issues with bioavailability and metabolic stability.

Case Studies

  • Adjuvant-Induced Arthritis Model : A related compound demonstrated significant reduction in inflammatory markers when administered to animal models .
  • Cancer Cell Lines : Studies on structurally similar compounds revealed inhibition of cell proliferation in various cancer cell lines, suggesting a potential for further development.

Properties

IUPAC Name

4-(3-fluorophenoxy)-2,6-dimethylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c1-8-6-12(15-9(2)14-8)16-11-5-3-4-10(13)7-11/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMXYZCGACDACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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